molecular formula C19H24N2O5S2 B1405275 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034157-44-1

4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No. B1405275
M. Wt: 424.5 g/mol
InChI Key: ZBHAWVXQWCOPGI-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2(3H)-imine is a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . They are used in various fields due to their diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . The specific synthesis process for “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” is not available in the sources I have access to.


Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by a planar ring system with delocalized π-electrons . The specific structure of “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” would depend on the arrangement and bonding of its substituent groups, which is not available in the sources I have access to.


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific reactions that “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” can undergo are not available in the sources I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their substituent groups. Generally, they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” are not available in the sources I have access to.

Scientific Research Applications

Photodynamic Therapy and Photosensitizer Applications

The compound has shown remarkable potential in the field of photodynamic therapy (PDT), primarily as a photosensitizer. The characteristics of the compound, such as its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make it very suitable for Type II mechanisms in PDT. This indicates its potential for treating cancer through photodynamic therapy, leveraging the benefits of its photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Biological Activity

The benzo[d]thiazol derivatives, closely related to the queried compound, have been reported to exhibit significant biological activities. Specifically, derivatives containing chlorine substituents were found to be more toxic to bacteria, with methoxy group compounds showing enhanced toxicity. This indicates the potential of these derivatives in developing antimicrobial agents (Uma, Rajanna, Unnisa, & Saiprakash, 2017). Additionally, certain derivatives synthesized from benzo[d]thiazol have been studied for their antimicrobial activities against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating significant activity against both types (Hussein & Azeez, 2013).

Catalytic and Synthetic Applications

The compound's derivatives have also found use in catalysis and synthesis. For instance, a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y demonstrated effective catalytic behavior in the oxidation of primary alcohols and hydrocarbons, showcasing the potential for reusable catalysts in various organic transformations (Ghorbanloo & Alamooti, 2017).

Safety And Hazards

The safety and hazards of benzothiazole derivatives can vary depending on their specific structure and biological activity. Some benzothiazole derivatives have shown moderate toxicity against certain cell lines . The specific safety and hazards of “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” are not available in the sources I have access to.

Future Directions

Benzothiazoles are a promising class of compounds due to their diverse biological activities, and research into new benzothiazole derivatives is ongoing . The future directions for “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” specifically are not available in the sources I have access to.

properties

IUPAC Name

4-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S.C7H8O3S/c1-3-16-9-5-4-6-10-11(9)14(7-8-15-2)12(13)17-10;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,13H,3,7-8H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHAWVXQWCOPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N)N2CCOC.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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